Lucifer Yellow Cadaverine

描述

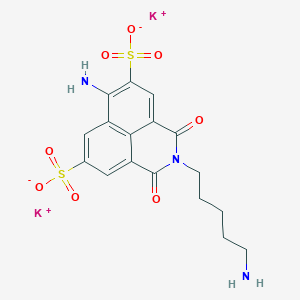

Structure

3D Structure of Parent

属性

IUPAC Name |

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNIPDJYRQVEOI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17K2N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lucifer Yellow Cadaverine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Lucifer Yellow Cadaverine (B124047) (LYC), a versatile fluorescent tracer, for researchers, scientists, and drug development professionals. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in cellular and neuroscience research.

Core Chemical and Physical Properties

Lucifer Yellow Cadaverine is a highly water-soluble, fluorescent dye notable for its utility as a fixable tracer in a variety of biological applications. Its chemical structure incorporates a cadaverine moiety, which provides a primary amine for conjugation to biomolecules.

Chemical Structure

The definitive structure of this compound can be represented by the following SMILES and InChI identifiers:

-

SMILES: O=C1C2=CC(S(=O)(O[K])=O)=CC3=C(C(S(=O)(O[K])=O)=CC(C(N1CCCCCN)=O)=C23)N[1]

-

InChI: InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1. These properties are essential for designing and interpreting experiments involving this fluorescent probe.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₇K₂N₃O₈S₂ | [2][3] |

| Molecular Weight | ~534 g/mol | [2][3] |

| Exact Mass | 532.97300 Da | [4] |

| Excitation Maximum (λex) | 428 nm | [3][5] |

| Emission Maximum (λem) | 536 nm | [3][5] |

| Appearance | Yellow solid | [3][5] |

| Solubility | Water soluble | [3][5] |

Experimental Applications and Protocols

This compound is a valuable tool for tracing neuronal pathways, assessing cell permeability, and labeling endocytic vesicles. Its fixable nature allows for post-experiment histological analysis.

Labeling of Endocytic Vesicles

LYC is widely used as a fluid-phase marker to study endocytosis, particularly macropinocytosis. The following is a general protocol for labeling endocytic compartments in cultured cells.

Protocol:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Labeling:

-

Prepare a labeling medium containing 0.5 mg/mL this compound in an appropriate buffer (e.g., Ringer's buffer).

-

Replace the culture medium with the pre-warmed labeling medium.

-

Incubate at 37°C for a duration appropriate for labeling the compartment of interest (e.g., 5 minutes for early endosomes, 30 minutes followed by a chase for lysosomes).

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells multiple times with ice-cold buffer (e.g., PBS with 0.1% BSA) to remove extracellular dye.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in a suitable buffer for 30-60 minutes at 37°C.

-

-

Imaging:

-

Mount the coverslips and visualize the labeled vesicles using fluorescence microscopy with appropriate filter sets for Lucifer Yellow.

-

Experimental Workflow for Endocytic Labeling

Neuronal Tracing via Microinjection

The ability of LYC to fill neuronal processes makes it an excellent tool for morphological studies.

Protocol:

-

Pipette Preparation: Fill a microinjection pipette with a 5-10% solution of this compound in an appropriate electrolyte solution.

-

Cell Impalement: Under microscopic guidance, carefully impale the target neuron with the micropipette.

-

Injection: Inject the LYC into the neuron using iontophoresis or pressure injection until the dye has filled the cell body and distal processes.

-

Recovery and Fixation: Allow the cell to recover, if necessary, and then fix the tissue with an appropriate aldehyde fixative.

-

Visualization: The fluorescently labeled neuron can then be visualized using confocal or epifluorescence microscopy.

Experimental Workflow for Neuronal Microinjection

Paracellular Permeability Assay

LYC is used to assess the integrity of epithelial or endothelial cell monolayers by measuring its passage through the paracellular space.

Protocol:

-

Cell Culture: Grow a confluent monolayer of cells on a porous membrane support (e.g., Transwell® insert).

-

Assay Setup:

-

Wash the monolayer with a pre-warmed buffer such as Hank's Balanced Salt Solution (HBSS).

-

Add fresh buffer to the basolateral compartment.

-

Add buffer containing a known concentration of this compound (e.g., 100 µg/mL) to the apical compartment.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Sample Collection and Analysis:

-

Collect samples from the basolateral compartment.

-

Measure the fluorescence of the samples using a fluorescence plate reader (λex = ~485 nm, λem = ~535 nm).

-

Calculate the permeability based on the amount of LYC that has passed through the monolayer.

-

Experimental Workflow for Paracellular Permeability Assay

Application in Signaling Pathway Analysis

This compound serves as a critical tool for visualizing and quantifying macropinocytosis, a process regulated by the PI3K/Akt signaling pathway. Growth factor stimulation leads to the formation of circular dorsal ruffles (CDRs), which are precursors to macropinosomes. The uptake of LYC within these vesicles provides a direct readout of this pathway's activity.

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane results in the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, leading to cell growth, proliferation, and survival. A key morphological event downstream of PI3K activation is the formation of CDRs and subsequent macropinocytosis, which can be visualized by the uptake of LYC.

PI3K/Akt Signaling Pathway Leading to Macropinocytosis

Conclusion

This compound remains an indispensable fluorescent probe in the toolkit of cell biologists and neuroscientists. Its well-characterized properties and versatility in labeling, tracing, and permeability studies, coupled with its utility in dissecting complex signaling pathways, ensure its continued relevance in advancing our understanding of fundamental biological processes. This guide provides a comprehensive starting point for researchers looking to incorporate this powerful tool into their experimental repertoire.

References

Lucifer Yellow Cadaverine: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Lucifer Yellow Cadaverine (B124047) is a highly water-soluble, low-cytotoxicity fluorescent dye renowned for its versatility as a biological tracer. Its utility spans multiple domains of cell biology, from neuroanatomical tracing to the assessment of intercellular communication and endocytic pathways. This guide provides an in-depth examination of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

The dye's functionality is primarily derived from two key features: its molecular size and charge, which render it membrane-impermeant, and a terminal cadaverine group. This primary amine group is crucial for its use as a "fixable" tracer, allowing it to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives, thereby locking the fluorescent signal within the cell for subsequent analysis.

Core Properties and Quantitative Data

The foundational properties of Lucifer Yellow derivatives are summarized below. These values are critical for designing experiments, selecting appropriate optical filters, and interpreting results.

| Property | Value | Reference(s) |

| Molecular Weight | 534 g/mol (Dipotassium salt) | [1] |

| Excitation Maximum (λex) | ~428 nm | [1][2][3] |

| Emission Maximum (λem) | ~536 nm | [1][2][3] |

| Form | Yellow solid | [1][3] |

| Solubility | High in water | [2][4] |

| Cell Permeability | Impermeant | [1][3] |

Mechanism 1: Fixable Intracellular and Neuronal Tracer

The most prominent application of Lucifer Yellow Cadaverine is as a high-fidelity neuronal tracer. When introduced into a single cell, typically via microinjection or electroporation, it diffuses throughout the cytoplasm, filling the entire cell body, including fine dendritic and axonal processes. Because it cannot cross the intact cell membrane, it provides a complete and detailed morphological map of the injected neuron. The cadaverine moiety's primary amine allows for covalent linkage to intracellular proteins during aldehyde fixation (e.g., with formaldehyde (B43269) or glutaraldehyde), ensuring the dye is retained for detailed and prolonged microscopic analysis.[1][4][5]

References

Lucifer Yellow Cadaverine: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Lucifer Yellow Cadaverine (B124047), a versatile fluorescent tracer. It details the dye's core spectral characteristics, outlines comprehensive experimental protocols for its primary applications, and presents visualized workflows for key methodologies. Lucifer Yellow Cadaverine is a highly water-soluble, membrane-impermeant dye known for its bright fluorescence, low cytotoxicity, and significant Stokes shift, making it a valuable tool in cellular and neurobiological research.[1] Its cadaverine moiety provides a primary amine group, allowing it to be covalently linked to other molecules or fixed in place within cells using aldehyde-based fixatives, a significant advantage over dyes like Lucifer Yellow CH.[2][3]

Core Spectroscopic Properties

This compound is characterized by its excitation in the violet-blue region of the spectrum and emission in the green-yellow region.[2][3] These properties make it compatible with common fluorescence microscopy setups. The specific excitation and emission maxima can vary slightly depending on the solvent and conjugation state.

| Compound Name | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |

| This compound | 428 | 536 | 108 |

| This compound Biotin-X | 428 | 532 | 104 |

| Lucifer Yellow CH (for comparison) | 428 | 535 | 107 |

Data compiled from multiple sources.[2][4][5]

Key Applications & Experimental Protocols

This compound is employed in a range of applications due to its properties as a fixable, membrane-impermeant tracer.[2][3]

Neuronal Tracing and Morphological Analysis

As a neuronal tracer, the dye can be introduced into a single neuron via microinjection to reveal its complete dendritic and axonal arborization.[6] Its fixable nature allows for post-experimental immunohistochemistry and detailed morphological analysis.[7] A biotinylated version, this compound Biotin-X, enables signal amplification through avidin-biotin biochemistry for enhanced visualization.[4]

Detailed Protocol: Intracellular Injection in Fixed Brain Slices

This method is adapted from protocols used for identifying and filling retrogradely labeled neurons.[7][8]

-

Preparation:

-

Prepare a solution of 1-10% this compound (or a mix, e.g., 9% Lucifer Yellow dilithium (B8592608) salt and 1% this compound biotin-X) in an appropriate intracellular solution or sterile water.[7]

-

Pull thin-walled glass micropipettes to a final tip diameter suitable for impaling cells (e.g., ~0.2 µm).[9]

-

Backfill the micropipette with the dye solution.

-

-

Cell Identification and Injection:

-

Prepare brain slices (e.g., 300 µm thick) from an aldehyde-fixed brain.[10]

-

Under a microscope, identify the target neuron (e.g., one previously labeled with a retrograde tracer).

-

Carefully impale the target cell with the dye-filled micropipette.

-

Inject the dye into the cell using iontophoresis (e.g., applying positive current pulses) until the cell body and dendritic processes are well-filled.[11]

-

-

Visualization and Signal Amplification (for Biotinylated Tracers):

-

Following injection, wash the slice to remove extracellular dye.

-

To visualize biotinylated Lucifer Yellow, incubate the slice overnight at 4°C in a solution containing an avidin-biotin-HRP complex and a detergent like 0.1% Triton X-100 to permeabilize membranes.[7][8]

-

Perform a diaminobenzidine (DAB) reaction, often intensified with cobalt and nickel, to create a permanent, electron-dense reaction product for light or electron microscopy.[7][10]

-

Alternatively, visualize the fluorescence directly using a fluorescence microscope with appropriate filters (e.g., excitation at ~425 nm, emission at ~528 nm).[12]

-

Caption: Workflow for neuronal tracing using intracellular injection.

Gap Junction Intercellular Communication (GJIC) Assays

Lucifer Yellow is a classic tool for studying gap junctions, the channels that permit direct communication between adjacent cells.[9] If a cell injected with Lucifer Yellow is connected to its neighbors via functional gap junctions, the dye will diffuse into the adjacent cells.[9]

Detailed Protocol: Single-Cell Microinjection for GJIC

This protocol is a standard method to assess functional cell-cell coupling.[9][13]

-

Cell Preparation:

-

Culture cells to an appropriate confluency on glass coverslips or in a culture dish. For many cell types, functional GJIC develops best at or near confluency.[14]

-

Maintain the cells in an appropriate buffer or medium during the experiment.

-

-

Microinjection:

-

Prepare a micropipette loaded with 5% Lucifer Yellow in 150 mmol/L LiCl.[9]

-

Using a micromanipulator under a microscope, bring the micropipette to the surface of a single, targeted cell.

-

Gently penetrate the cell membrane and inject a small amount of the dye. The injection can be monitored by observing the fluorescence within the target cell.

-

-

Data Acquisition:

-

Immediately after injection, begin acquiring images using a fluorescence microscope at set time intervals (e.g., every 30 seconds for 3-5 minutes).[14]

-

Observe the spread of the dye from the injected "donor" cell to the directly connected "acceptor" cells.

-

Quantify GJIC by counting the number of neighboring cells that become fluorescent over time.[9]

-

-

Fixation and Further Analysis (Optional):

Caption: Workflow for a gap junction assay via microinjection.

Paracellular Permeability Assays

This assay is critical in drug development and toxicology to assess the integrity of cellular barriers, such as the blood-brain barrier or intestinal epithelium.[17] Lucifer Yellow is used as a small, membrane-impermeable molecule that should not cross an intact cell monolayer. Its appearance on the other side of the barrier indicates compromised tight junctions.

Detailed Protocol: Transwell Permeability Assay

This protocol describes the use of Lucifer Yellow to measure the integrity of a cell monolayer grown on a permeable filter support.[18][19]

-

Cell Culture:

-

Assay Procedure:

-

Pre-warm assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to 37°C.[18]

-

Carefully remove the culture medium from both the apical (top) and basolateral (bottom) compartments of the Transwell.

-

Wash the monolayer gently with the pre-warmed buffer.

-

Add a working solution of Lucifer Yellow (e.g., 0.5 mg/mL or 100 µg/mL) to the apical compartment.[18][19]

-

Add fresh buffer without the dye to the basolateral compartment.

-

-

Incubation and Sampling:

-

Quantification:

-

Transfer the basolateral sample to a black 96-well plate.[19]

-

Measure the fluorescence using a fluorescent plate reader with an excitation wavelength of ~425-485 nm and an emission wavelength of ~528-535 nm.[12][18][19]

-

Calculate the amount of Lucifer Yellow that has crossed the monolayer by comparing the sample fluorescence to a standard curve. This can be used to determine the apparent permeability (Papp) coefficient.[19]

-

References

- 1. abmole.com [abmole.com]

- 2. biotium.com [biotium.com]

- 3. atlantisbioscience.com [atlantisbioscience.com]

- 4. biotium.com [biotium.com]

- 5. fluorophores.org [fluorophores.tugraz.at]

- 6. biotium.com [biotium.com]

- 7. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Fluorescent Tracer for Visualizing Coupled Cells in Neural Circuits of Living Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. altisbiosystems.com [altisbiosystems.com]

Lucifer Yellow Cadaverine: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Lucifer Yellow Cadaverine (B124047), a widely used fluorescent tracer. This document focuses on its fluorescence quantum yield and photostability, presenting quantitative data where available, detailed experimental protocols, and visualizations of relevant biological and experimental processes.

Core Photophysical Properties

Lucifer Yellow Cadaverine is a highly water-soluble, fixable fluorescent dye valued for its bright yellow-green emission and utility as a cellular tracer. Its core photophysical characteristics are crucial for designing and interpreting fluorescence-based experiments.

Spectral Properties and Quantum Yield

The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. While specific data for the cadaverine derivative is not extensively published, the quantum yield is primarily determined by the core aromatic structure of Lucifer Yellow. Therefore, the well-documented quantum yield of Lucifer Yellow CH (carbohydrazide) serves as a reliable and frequently cited value. The cadaverine moiety, a short aliphatic linker with a primary amine, is not expected to significantly alter the electronic structure of the fluorophore and thus its quantum yield.

The quantum yield of Lucifer Yellow CH in water has been reported to be 0.21[1][2]. This moderate quantum yield, combined with its high molar extinction coefficient, contributes to its bright fluorescence signal in aqueous environments.

| Property | Value | Solvent | Reference |

| Quantum Yield (Φ) | 0.21 | Water | Stewart, 1981[1][2] |

| Excitation Maximum (λex) | ~428 nm | Aqueous Buffer | |

| Emission Maximum (λem) | ~536 nm | Aqueous Buffer | |

| Molar Extinction Coefficient (ε) | 24,200 cm⁻¹M⁻¹ at 279.8 nm | Water | Stewart, 1981[1] |

| Fluorescence Lifetime (τ) | ~5.0 ns to 9.94 ns | Varied (Ethanol, Water) | [3][4][5] |

Photostability

Photostability, or the resistance to photobleaching (irreversible photodegradation), is a crucial parameter for quantitative and long-term fluorescence imaging. Lucifer Yellow is widely reported to be highly resistant to photobleaching, a significant advantage for applications requiring repeated imaging or high-intensity illumination, such as confocal microscopy and time-lapse studies.

| Property | Description |

| Photostability | Generally described as high or resistant to photobleaching. |

Experimental Protocols

This section provides detailed methodologies for the determination of quantum yield and the assessment of photostability for this compound. Additionally, protocols for its common applications are outlined.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach for determining the fluorescence quantum yield.

Materials:

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

This compound

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

High-purity solvent (e.g., deionized water or phosphate-buffered saline)

Procedure:

-

Prepare a series of dilute solutions of both this compound and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of this compound using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Workflow for Quantum Yield Determination:

Caption: Workflow for determining the relative fluorescence quantum yield.

Assessment of Photostability

This protocol provides a general framework for quantifying the photostability of this compound by measuring the decay of its fluorescence intensity under continuous illumination.

Materials:

-

Fluorescence microscope (confocal or widefield) equipped with a suitable laser line or filter set for Lucifer Yellow excitation.

-

Time-lapse imaging software.

-

This compound solution or cells labeled with the dye.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Prepare the sample: This can be a solution of this compound or cells loaded with the dye.

-

Define imaging parameters: Select a region of interest (ROI) and set the imaging parameters (e.g., laser power, exposure time, gain). These parameters should be kept constant throughout the experiment.

-

Acquire a time-lapse series: Continuously illuminate the ROI and acquire images at regular intervals until the fluorescence intensity has significantly decreased.

-

Image analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

-

Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

-

Normalize the fluorescence intensity to the initial intensity (at time t=0).

-

Plot the normalized intensity as a function of time.

-

-

Data analysis: Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Workflow for Photostability Assessment:

Caption: Workflow for assessing the photostability of a fluorophore.

Applications and Relevant Signaling Pathways

This compound is primarily used as a tracer to study cellular and tissue-level processes. Its utility in these applications is directly related to its photophysical properties.

Gap Junction Intercellular Communication (GJIC)

Lucifer Yellow is small enough to pass through gap junction channels, making it an excellent tool for assessing the functional coupling between adjacent cells. A disruption in GJIC is implicated in various pathological conditions, including cancer.

Signaling Pathway for GJIC Assay:

Caption: Lucifer Yellow transfer through gap junctions to assess cell coupling.

Endocytosis and Fluid-Phase Uptake

As a membrane-impermeant molecule, this compound is taken up by cells primarily through fluid-phase endocytosis (pinocytosis). This allows researchers to label and track endocytic vesicles and study the dynamics of this fundamental cellular process.

Signaling Pathway for Endocytosis Visualization:

Caption: Pathway of this compound uptake via endocytosis.

Conclusion

This compound remains a valuable tool for researchers due to its favorable photophysical properties. Its moderate quantum yield provides a bright, easily detectable signal, while its high photostability allows for robust and reproducible imaging in a variety of applications. The detailed protocols and conceptual diagrams provided in this guide are intended to assist researchers in effectively utilizing this versatile fluorescent tracer in their studies of cellular function and communication. Further quantitative characterization of its photobleaching kinetics would be a valuable addition to the field.

References

- 1. omlc.org [omlc.org]

- 2. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]

- 3. researchgate.net [researchgate.net]

- 4. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

Lucifer Yellow Cadaverine: A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer Yellow Cadaverine (B124047) is a highly versatile, fixable fluorescent tracer used extensively in cell biology to investigate a variety of cellular processes. As a derivative of the well-known Lucifer Yellow dye, it possesses a cadaverine moiety that allows for covalent linkage to aldehydes, making it ideal for studies requiring fixation and subsequent immunocytochemical analysis. Its high water solubility, bright fluorescence, and membrane impermeability make it an excellent tool for tracing cellular connections, neuronal morphology, and endocytic pathways. This guide provides an in-depth overview of its core applications, quantitative properties, and detailed experimental protocols.

Core Applications in Cell Biology

Lucifer Yellow Cadaverine is a valuable tool for a range of applications, primarily centered around its function as a fluid-phase tracer that can be fixed within the cell.

-

Fluid-Phase Endocytosis: The dye is readily taken up by cells through endocytosis, allowing for the labeling and tracking of endocytic vesicles. This is particularly useful for studying the rates and mechanisms of fluid-phase uptake and the subsequent trafficking of endosomes.[1][2][3]

-

Neuronal Tracing and Morphology: When introduced into neurons, typically via microinjection, this compound fills the cytoplasm, revealing detailed dendritic and axonal morphology.[4][5][6][7] Its fixable nature is a significant advantage for correlating neuronal structure with function through subsequent immunohistochemistry. A biotinylated version of this compound is also available, which allows for signal amplification using avidin-biotin-based histochemical techniques.[4][8]

-

Gap Junctional Intercellular Communication (GJIC): Similar to its predecessor Lucifer Yellow CH, the cadaverine derivative can be used to assess cell-to-cell communication through gap junctions.[9][10][11][12][13] Upon injection into a single cell, its transfer to adjacent, coupled cells can be visualized and quantified, providing a measure of gap junction permeability.

-

Cell Lineage Tracing: In developmental biology, the dye can be injected into a progenitor cell to trace the lineage of its daughter cells during development and differentiation. Its fixability ensures that the label is retained through tissue processing.

-

Conjugation to Carboxylic Acids: The primary amine of the cadaverine group can be used to conjugate the dye to molecules containing carboxylic acid groups, enabling the creation of custom fluorescent probes.[14][15]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its biotinylated conjugate.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 428 nm | [14] |

| Emission Maximum (Em) | 536 nm | [14] |

| Molecular Weight | 533.66 g/mol (dipotassium salt) | |

| Solubility | Water | [15] |

| Cell Permeability | Membrane Impermeant | [14] |

| Fixability | Aldehyde-fixable | [14] |

Table 1: Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Ex) | 428 nm | [8] |

| Emission Maximum (Em) | 532 nm | [8] |

| Molecular Weight | 873.12 g/mol (dipotassium salt) | [8] |

| Conjugate | Biotin | [8] |

Table 2: Properties of this compound, Biotin-X

Experimental Protocols

Protocol 1: Fluid-Phase Endocytosis Assay

This protocol describes the use of this compound to label and quantify fluid-phase endocytosis.

Materials:

-

This compound

-

Cells cultured on coverslips or in multi-well plates

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Fluorescence microscope

Methodology:

-

Cell Preparation: Culture cells to the desired confluency on a suitable substrate (e.g., glass coverslips).

-

Dye Loading: Prepare a working solution of this compound in serum-free culture medium (e.g., 1 mg/mL). Replace the culture medium with the dye-containing medium and incubate at 37°C for a specified time (e.g., 10 minutes to 1 hour). A control incubation at 4°C should be performed to inhibit active transport.

-

Washing: After incubation, rapidly wash the cells three times with ice-cold PBS to remove extracellular dye.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Imaging and Quantification: Mount the coverslips onto microscope slides. Visualize the internalized dye using a fluorescence microscope with appropriate filters. The uptake can be quantified by measuring the fluorescence intensity per cell using image analysis software.

Protocol 2: Neuronal Tracing via Microinjection

This protocol details the intracellular injection of this compound into neurons to visualize their morphology.

Materials:

-

This compound

-

Micropipettes (borosilicate glass)

-

Micromanipulator and microinjection system

-

Neuronal culture or acute brain slices

-

Artificial cerebrospinal fluid (aCSF) or appropriate buffer

-

Fixative (e.g., 4% PFA)

-

Confocal or fluorescence microscope

Methodology:

-

Pipette Preparation: Pull micropipettes to a fine tip (e.g., 0.5-1.0 µm diameter). Backfill the pipette with a solution of this compound (e.g., 5-10% in sterile water or an intracellular-like solution).

-

Cell Impalement: Under visual guidance using a microscope, carefully impale a target neuron with the micropipette.

-

Dye Injection: Inject the dye into the neuron using brief, positive pressure pulses or by iontophoresis until the cell body and dendritic processes are brightly fluorescent.

-

Recovery: Allow the injected cell to recover for a period (e.g., 15-60 minutes) to allow for diffusion of the dye throughout the neuron.

-

Fixation and Imaging: Fix the preparation as described in Protocol 1. Image the filled neuron using a confocal microscope to obtain high-resolution Z-stacks for 3D reconstruction.

Protocol 3: Gap Junction Dye Transfer Assay (Scrape-Loading)

This protocol provides a method to assess gap junctional intercellular communication using a scrape-loading technique.

Materials:

-

This compound

-

Confluent cell monolayer in a petri dish

-

Scalpel blade or needle

-

Culture medium

-

PBS

-

Fluorescence microscope

Methodology:

-

Cell Culture: Grow cells to a confluent monolayer.

-

Scrape-Loading: Rinse the cells with PBS. Make a single, clean scrape or cut across the monolayer with a scalpel blade in the presence of this compound solution (e.g., 1 mg/mL in PBS).

-

Dye Transfer: Incubate the cells for a short period (e.g., 2-15 minutes) to allow the dye to transfer from the loaded cells at the edge of the scrape to adjacent, coupled cells.

-

Washing and Imaging: Wash the cells thoroughly with PBS to remove the extracellular dye. Immediately visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of gap junctional communication.

Visualizations

Experimental Workflow: Fluid-Phase Endocytosis Assay

Caption: Workflow for a fluid-phase endocytosis assay.

Experimental Workflow: Gap Junction Dye Transfer (Scrape-Loading)

Caption: Workflow for scrape-loading dye transfer assay.

Signaling Pathway Example: Simplified PI3K/AKT Pathway

Caption: Simplified PI3K/AKT signaling pathway.

References

- 1. Endocytosis and uptake of lucifer yellow by cultured atrial myocytes and isolated intact atria from adult rats. Regulation and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of fluid-phase endocytosis in (intact) plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Fluid-Phase Endocytosis in (Intact) Plant Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular injection of lucifer yellow into cortical neurons in lightly fixed sections and its application to human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lucifer yellow, neuronal marking and paraffin sectioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. atlantisbioscience.com [atlantisbioscience.com]

An In-depth Technical Guide to Understanding Lucifer Yellow Cadaverine Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lucifer Yellow Cadaverine (LYC) and its application in cell permeability studies. LYC is a fluorescent dye widely utilized as a tracer to investigate cellular uptake mechanisms, paracellular transport, and the integrity of cellular barriers. Due to its hydrophilic nature and negative charge at physiological pH, LYC is generally considered membrane-impermeant, making it an excellent tool for delineating specific pathways of cellular entry and transport.

Core Concepts: Mechanisms of Cellular Uptake

The entry of this compound into cells is not a simple diffusion process across the lipid bilayer. Instead, it is governed by active, energy-dependent mechanisms, primarily endocytosis. Understanding these pathways is crucial for interpreting experimental data accurately.

Endocytosis: This is the principal mechanism by which LYC is internalized by cells from the extracellular environment. It is a process where the cell engulfs substances by forming vesicles from its plasma membrane. Two major forms of endocytosis are relevant to LYC uptake:

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form clathrin-coated vesicles containing extracellular fluid and solutes like LYC. This process is highly regulated and involves a complex interplay of proteins.

-

Macropinocytosis: This is a form of fluid-phase endocytosis where large, irregular vesicles called macropinosomes are formed from actin-driven ruffles of the plasma membrane. This process allows for the non-specific uptake of large amounts of extracellular fluid and its contents, including LYC.

Paracellular Transport: In polarized epithelial or endothelial cell monolayers, LYC is a widely accepted marker for assessing the integrity of tight junctions and the permeability of the paracellular pathway (the space between adjacent cells). The passage of LYC across these cellular barriers is inversely proportional to the tightness of the junctions.

Lysosomal Sequestration: Once inside the cell, Lucifer Yellow is often sequestered within cytoplasmic vacuoles and ultimately delivered to lysosomes.[1] This accumulation in acidic organelles is a critical factor to consider in uptake and retention studies, as it can affect the cytoplasmic concentration and distribution of the dye. The sequestration process can be inhibited by organic anion transport blockers like probenecid.[1]

Quantitative Data on Cell Permeability

The permeability of cellular monolayers to Lucifer Yellow is typically quantified by the apparent permeability coefficient (Papp). While specific Papp values for this compound are not extensively reported, data for the structurally and functionally similar Lucifer Yellow (LY) and Lucifer Yellow CH provide a reliable benchmark.

| Cell Line | Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Experimental System | Reference |

| Caco-2 | Lucifer Yellow | (6.47 ± 1.59) × 10⁻⁸ | Mono-culture on Transwell inserts | [2] |

| Caco-2 / 3T3 | Lucifer Yellow | (1.84 ± 0.20) × 10⁻⁷ | Co-culture on Transwell inserts | [2] |

| MDCK | Lucifer Yellow | (0.22 ± 0.06) × 10⁻⁶ | Transwell assay | [3] |

| MDCK-chAbcg2/Abcb1 | Lucifer Yellow | (0.13 ± 0.01) × 10⁻⁶ | Transwell assay | [3] |

| hCMEC/D3 | Lucifer Yellow | Papp values are used to determine kinetics of monolayer formation | Transwell assay | [4] |

| Caco-2 | Lucifer Yellow | 15 × 10⁻⁷ (for 10 min sampling) | Transwell assay | [5] |

Note: The data presented is for Lucifer Yellow (LY) and Lucifer Yellow CH, which are considered reliable proxies for this compound (LYC) due to their structural and functional similarities.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate assessment of LYC cell permeability. Below are key experimental protocols.

Paracellular Permeability Assay using Transwell Inserts

This assay is the gold standard for evaluating the integrity of epithelial and endothelial monolayers and quantifying paracellular flux.

Materials:

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well or 96-well companion plates

-

Cultured cell monolayers (e.g., Caco-2, hCMEC/D3, MDCK)

-

This compound (or Lucifer Yellow) stock solution

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)

-

Fluorescence plate reader (Excitation: ~425-430 nm, Emission: ~530-540 nm)

Procedure:

-

Cell Culture: Seed cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).

-

Preparation: Pre-warm the transport buffer to 37°C. Gently wash the cell monolayers on both the apical and basolateral sides with the pre-warmed transport buffer.

-

Assay Initiation:

-

Add fresh transport buffer to the basolateral chamber.

-

Add the LYC working solution (e.g., 100 µM or 0.5 mg/mL in transport buffer) to the apical chamber.

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1-3 hours). Gentle agitation on an orbital shaker (70-90 rpm) can be used.

-

Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.

-

Quantification:

-

Prepare a standard curve of LYC in the transport buffer.

-

Measure the fluorescence of the basolateral samples and the standards using a fluorescence plate reader.

-

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of LYC transport to the basolateral chamber (amount/time).

-

A is the surface area of the membrane insert (cm²).

-

C₀ is the initial concentration of LYC in the apical chamber.

-

Cellular Uptake Assay by Endocytosis

This protocol is designed to quantify the internalization of LYC into cells.

Materials:

-

Cells cultured in multi-well plates

-

This compound working solution in culture medium or buffer

-

Cold phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and culture to the desired confluency.

-

Incubation with LYC: Replace the culture medium with the LYC working solution and incubate at 37°C for various time points. To inhibit endocytosis, a control plate can be incubated at 4°C.

-

Washing: After incubation, aspirate the LYC solution and wash the cells multiple times with ice-cold PBS to remove extracellular dye.

-

Quantification (Plate Reader):

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysates to a black 96-well plate.

-

Measure the fluorescence and normalize to the total protein concentration of the lysate.

-

-

Quantification (Microscopy):

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips and visualize the intracellular fluorescence using a fluorescence microscope. Image analysis software can be used to quantify the fluorescence intensity per cell.

-

Microinjection Protocol for Cytoplasmic Loading

Microinjection allows for the direct introduction of LYC into the cytoplasm of a single cell, bypassing endocytic pathways.

Materials:

-

Microinjection setup with a micromanipulator and pressure injector

-

Glass micropipettes

-

This compound solution (e.g., 5% in 150 mM LiCl)

-

Cells cultured on coverslips

Procedure:

-

Pipette Preparation: Pull glass micropipettes to a fine tip and backfill with the LYC solution.

-

Cell Impalement: Under microscopic guidance, carefully bring the micropipette into contact with the target cell and gently puncture the cell membrane.

-

Injection: Apply a small, brief pulse of pressure to inject the LYC into the cytoplasm.

-

Visualization: Observe the diffusion of the dye within the injected cell and potentially into adjacent cells via gap junctions using fluorescence microscopy.

Visualizations

Experimental Workflow for Paracellular Permeability Assay

Caption: Workflow for assessing paracellular permeability using LYC.

Signaling Pathway for Clathrin-Mediated Endocytosis of LYC

Caption: Key steps in the clathrin-mediated endocytosis of LYC.

Signaling Pathway for Macropinocytosis of LYC

Caption: Signaling cascade leading to LYC uptake via macropinocytosis.

References

- 1. A prelysosomal compartment sequesters membrane-impermeant fluorescent dyes from the cytoplasmic matrix of J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Labeling Endocytic Vacuoles with Lucifer Yellow Cadaverine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Lucifer Yellow Cadaverine (B124047) (LYC) for the fluorescent labeling of endocytic vacuoles. This document details the underlying principles, experimental protocols, and data analysis techniques for effectively utilizing this versatile tracer in cell biology and drug development research.

Introduction to Lucifer Yellow Cadaverine

This compound is a highly water-soluble, fixable fluorescent dye widely employed as a tracer for fluid-phase endocytosis.[1][2] Its utility stems from its membrane impermeability, ensuring that it is internalized by cells primarily through endocytic pathways rather than passive diffusion across the cell membrane. Once internalized, LYC accumulates in the lumen of endocytic vesicles, including early endosomes, late endosomes, and lysosomes, allowing for their visualization and tracking. The cadaverine moiety provides a reactive amine group, enabling the dye to be chemically fixed in place using aldehyde-based fixatives, making it compatible with immunocytochemistry and other downstream applications.[1][2]

Mechanism of Action: Tracing the Endocytic Pathway

This compound is taken up by cells through fluid-phase endocytosis, a process by which cells internalize extracellular fluid and solutes. This process is fundamental for nutrient uptake, regulation of plasma membrane protein composition, and cellular signaling. The workflow for labeling endocytic vacuoles with LYC follows a straightforward principle: cells are incubated with a medium containing LYC, which is then internalized into newly formed endocytic vesicles. The progression of these vesicles through the endosomal-lysosomal pathway can be monitored over time.

Quantitative Data Summary

The optimal concentration of this compound and incubation times can vary depending on the cell type and experimental goals. The following tables provide a summary of typical experimental parameters.

Table 1: this compound Concentration Ranges

| Cell Type | Concentration Range | Notes |

| Macrophages | 0.5 - 1.0 mg/mL | Highly active in fluid-phase endocytosis.[1] |

| Cultured Cell Lines (e.g., CHO, HeLa) | 1.0 - 5.0 mg/mL | Uptake rates can vary. Optimization is recommended.[3] |

| Yeast (e.g., S. cerevisiae) | 1.0 - 4.0 mg/mL | Energy-dependent uptake has been demonstrated.[4] |

| Plant Protoplasts | 0.5 - 2.0 mg/mL | Uptake can be pH-dependent.[5] |

Table 2: Incubation and Chase Times for Labeling Specific Endocytic Compartments

| Target Compartment | Labeling Time | Chase Time (in LYC-free medium) |

| Early Endosomes | 2 - 5 minutes | 0 minutes |

| Late Endosomes | 5 - 15 minutes | 5 - 15 minutes |

| Lysosomes | 30 - 60 minutes | > 30 minutes |

Note: These times are starting points and should be optimized for each specific cell line and experimental condition.

Experimental Protocols

This section provides detailed methodologies for labeling, fixing, and imaging endocytic vacuoles using this compound.

General Workflow for LYC Labeling of Endocytic Vacuoles

Detailed Protocol for Labeling Adherent Mammalian Cells

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound (LYC)

-

Culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer (for subsequent immunofluorescence): 5% normal goat serum in PBS

-

Fluorescence microscope with appropriate filter sets for Lucifer Yellow (Excitation/Emission: ~428/536 nm)

Procedure:

-

Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Preparation of Labeling Medium: Dissolve LYC in pre-warmed culture medium to the desired final concentration (e.g., 1 mg/mL). Ensure the LYC is completely dissolved.

-

Labeling:

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed LYC-containing labeling medium to the cells.

-

Incubate at 37°C for the desired time to label specific compartments (see Table 2).

-

-

Chase (Optional):

-

To label late endosomes or lysosomes, aspirate the labeling medium.

-

Wash the cells once with warm culture medium.

-

Add fresh, pre-warmed, LYC-free culture medium and incubate at 37°C for the desired chase period (see Table 2).

-

-

Washing:

-

Aspirate the medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular LYC and stop endocytosis.

-

-

Fixation:

-

Add 4% PFA in PBS to the cells.

-

Incubate for 15-20 minutes at room temperature.[2]

-

-

Permeabilization (for intracellular antibody staining):

-

Aspirate the fixative and wash the cells three times with PBS.

-

Add Permeabilization Buffer to the cells.

-

Incubate for 5-10 minutes at room temperature.[2]

-

-

Blocking (for immunofluorescence):

-

Aspirate the permeabilization buffer and wash three times with PBS.

-

Add Blocking Buffer and incubate for 30-60 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a filter set suitable for Lucifer Yellow.

-

Protocol for Quantitative Analysis of Fluid-Phase Endocytosis

Materials:

-

Cells cultured in a multi-well plate (e.g., 24-well plate)

-

Labeling Medium with LYC

-

Ice-cold PBS

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100

-

Spectrofluorometer

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Labeling: Incubate the cells with LYC-containing medium for various time points at 37°C. Include a zero-minute time point as a background control.

-

Washing: After incubation, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular LYC.

-

Cell Lysis: Add Lysis Buffer to each well and incubate for 30 minutes on ice to ensure complete cell lysis.

-

Fluorometric Measurement:

-

Transfer the cell lysates to a microplate suitable for fluorescence reading.

-

Measure the fluorescence intensity using a spectrofluorometer with excitation at ~428 nm and emission at ~536 nm.

-

-

Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA protein assay.

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample to determine the rate of LYC uptake.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence | - Low concentration of LYC- Insufficient incubation time- Photobleaching | - Increase LYC concentration- Increase incubation time- Minimize exposure to excitation light during imaging[1] |

| High background fluorescence | - Incomplete washing- Non-specific binding of LYC | - Increase the number and duration of washes with ice-cold PBS- Ensure LYC is fully dissolved in the medium |

| LYC fluorescence in the cytoplasm | - Cell membrane damage- Photodamage | - Handle cells gently to avoid mechanical stress- Reduce the intensity and duration of light exposure[1] |

| Difficulty resolving individual vesicles | - Overly long incubation time- High concentration of LYC leading to signal saturation | - Optimize incubation time for the specific compartment of interest- Reduce the concentration of LYC |

Conclusion

This compound is a powerful and versatile tool for the investigation of fluid-phase endocytosis. Its fixable nature allows for detailed morphological studies and colocalization with other cellular markers. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively label and analyze endocytic vacuoles, providing valuable insights into cellular trafficking, drug delivery, and various disease states. As with any technique, optimization of the experimental parameters for the specific cell type and research question is crucial for obtaining robust and reproducible results.

References

- 1. Untitled 2 [kms.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Lucifer Yellow uptake by CHO cells exposed to magnetic and electric pulses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocytosis in yeast: several of the yeast secretory mutants are defective in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake of Lucifer Yellow CH into plant-cell protoplasts: a quantitative assessment of fluid-phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Illuminating World of Lucifer Yellow: A Technical Guide to its Derivatives and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Since its development, Lucifer Yellow has emerged as an invaluable tool in cell biology, neuroscience, and physiology. Its intense fluorescence, water solubility, and relatively low molecular weight have made it a versatile probe for investigating cellular morphology, connectivity, and membrane integrity. This technical guide provides a comprehensive overview of the discovery, history, and core derivatives of Lucifer Yellow. It details their physicochemical properties, provides in-depth experimental protocols for their application, and illustrates key concepts with clear diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing these powerful fluorescent tracers.

Discovery and History: A Light in the Cell

Lucifer Yellow was invented by Walter W. Stewart at the National Institutes of Health and patented in 1978.[1][2] It belongs to the 4-aminonaphthalimide class of fluorescent dyes.[3] The name, a playful nod to the Latin "Lucifer" meaning "light-bringer," aptly describes its function. The dye was designed to be a highly fluorescent, low molecular weight tracer that could be introduced into living cells and readily visualized with a fluorescence microscope.[1][3][4]

A key feature of the original Lucifer Yellow is its ability to pass between cells through gap junctions, a phenomenon termed "dye-coupling."[3][4] This property revolutionized the study of direct cell-to-cell communication, allowing for the functional mapping of interconnected cell networks, particularly in the nervous system.[3][5]

Over the years, a series of derivatives have been synthesized to expand the utility of the Lucifer Yellow core structure. These derivatives incorporate different reactive groups, enabling them to be fixed within cells or conjugated to other molecules, thereby broadening their applications from simple cell filling to more complex tracing and labeling studies.[2]

Core Lucifer Yellow Derivatives: Chemistry and Properties

The versatility of Lucifer Yellow stems from its robust 4-aminonaphthalimide core, which can be functionalized with various chemical moieties. These modifications alter the dye's reactivity and suitability for different biological applications. The most common derivatives are Lucifer Yellow CH, Lucifer Yellow VS, and Lucifer Yellow Cadaverine (B124047).

-

Lucifer Yellow CH (Carbohydrazide): This is perhaps the most widely used derivative.[6][7] The carbohydrazide (B1668358) group (-CO-NH-NH2) allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation (e.g., with formaldehyde (B43269) or glutaraldehyde).[2] This fixability is crucial for preserving the dye's localization within the cell for subsequent high-resolution imaging and anatomical studies.[8][9] It is typically prepared as a lithium salt for good water solubility.[2]

-

Lucifer Yellow VS (Vinyl Sulfone): The vinyl sulfone group (-SO2-CH=CH2) provides a different mode of reactivity. It can form stable covalent bonds with amino and sulfhydryl groups under mild conditions.[9] This makes it useful for labeling proteins and other biomolecules in fluorescent immunoassays.[9]

-

Lucifer Yellow Cadaverine: This derivative contains a primary amine group via a cadaverine linker. This amine can be used to conjugate the dye to molecules with carboxyl groups.[10][11] It is also a fixable tracer.[10]

-

Lucifer Yellow-Lipid Conjugates: Lucifer Yellow has also been conjugated to lipids, such as cholesterol or phospholipids, to create fluorescent probes for studying membrane dynamics.[1]

The choice of derivative depends on the specific experimental requirements, such as the need for fixation, conjugation to other molecules, or the desired solubility characteristics.

Quantitative Data

The photophysical and chemical properties of Lucifer Yellow and its derivatives are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Lucifer Yellow Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| Lucifer Yellow CH | 428 - 430[7][12][13] | 536 - 540[7][8][12][13] | 0.21[12] | 24,200 at 279.8 nm[12] |

| Lucifer Yellow VS | 428[7] | 536[7] | Not widely reported | Not widely reported |

| This compound | 428[11] | 536[11] | Not widely reported | Not widely reported |

| This compound Biotin-X | 428[14] | 532[14] | Not widely reported | Not widely reported |

Table 2: Physicochemical Properties of Lucifer Yellow Derivatives

| Derivative | Chemical Formula (Dilithium Salt) | Molecular Weight ( g/mol ) | CAS Number (Dilithium Salt) |

| Lucifer Yellow CH | C₁₃H₉Li₂N₅O₉S₂[6][7] | 457.25[6][7] | 67769-47-5[6][8][12] |

| Lucifer Yellow VS | C₂₀H₁₂Li₂N₂O₁₀S₃ | 550.39 | 71231-14-6[15] |

| This compound | Not specified | Not specified | 149733-79-9[11] |

| This compound Biotin-X (Dipotassium Salt) | C₃₃H₄₂K₂N₆O₁₁S₃ | 873.00[14] | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments using Lucifer Yellow derivatives.

Protocol for Microinjection of Lucifer Yellow for Cell Filling and Gap Junction Analysis

This protocol describes the introduction of Lucifer Yellow into a single cell within a population to observe its morphology and its transfer to adjacent cells via gap junctions.

Materials:

-

Lucifer Yellow CH (dilithium salt)

-

150 mM LiCl or sterile, nuclease-free water

-

Glass capillary micropipettes (tip diameter ~0.2 µm)

-

Micropipette puller

-

Micromanipulator and injection system

-

Inverted fluorescence microscope with appropriate filter sets

-

Cell culture of interest grown on glass-bottom dishes

Procedure:

-

Prepare Lucifer Yellow Solution: Dissolve Lucifer Yellow CH in 150 mM LiCl or sterile water to a final concentration of 1-5% (w/v).[9] Centrifuge or filter the solution to remove any particulates that could clog the micropipette.

-

Pull Micropipettes: Pull glass capillaries to a fine tip (approximately 0.2 µm diameter). The resistance should be around 30 MΩ, though this may need optimization depending on the cell type.

-

Backfill the Micropipette: Carefully backfill the micropipette with the Lucifer Yellow solution using a microloader pipette tip.

-

Mount and Position the Micropipette: Mount the filled micropipette onto the micromanipulator. Under microscopic view, carefully bring the tip of the micropipette into contact with the membrane of the target cell.

-

Microinjection: Gently penetrate the cell membrane. Apply a brief, positive pressure pulse to inject a small volume of the dye into the cytoplasm. The cell should become brightly fluorescent.

-

Observe Dye Transfer: Immediately after injection, begin observing the surrounding cells using fluorescence microscopy. If functional gap junctions are present, the dye will diffuse from the injected cell into its coupled neighbors over the course of several minutes.

-

Image Acquisition: Capture images at regular intervals to document the extent and rate of dye transfer.

Protocol for Scrape Loading and Dye Transfer for Gap Junction Intercellular Communication (GJIC) Assay

This method allows for the assessment of gap junctional communication in a population of cells in a monolayer culture.

Materials:

-

Lucifer Yellow CH (dilithium salt)

-

Phosphate-buffered saline (PBS)

-

Rhodamine-dextran (optional, as a marker for initially loaded cells)

-

10% formalin solution

-

Surgical scalpel or needle

-

Fluorescence microscope

Procedure:

-

Prepare Dye Solution: Prepare a 1.0 mg/ml solution of Lucifer Yellow CH in PBS. Optionally, include 1.0 mg/ml rhodamine-dextran.[15]

-

Cell Culture: Grow cells to a confluent monolayer in a petri dish.

-

Wash Cells: Gently wash the cell monolayer three times with PBS to remove any residual medium.

-

Scrape Loading: Add the Lucifer Yellow solution to the dish to cover the cell monolayer. Using a sharp scalpel or needle, make several linear scrapes across the monolayer.[16] This will mechanically introduce the dye into the cells along the scrape line.

-

Incubation: Incubate the cells with the dye solution for 3-5 minutes at room temperature to allow for dye transfer through gap junctions.[3][15]

-

Wash and Fix: Decant the dye solution and wash the monolayer gently three times with PBS to remove extracellular dye.[15] Fix the cells by adding a 10% formalin solution.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The extent of GJIC can be quantified by measuring the distance the Lucifer Yellow has diffused from the scrape line or by counting the number of fluorescent cells extending from the scrape.[3][16]

Protocol for Neuronal Tracing and Aldehyde Fixation

This protocol outlines the use of Lucifer Yellow CH for filling neurons to visualize their morphology and subsequent fixation for anatomical analysis.

Materials:

-

Lucifer Yellow CH (dilithium salt)

-

Intracellular recording solution (e.g., potassium acetate-based)

-

Patch-clamp or sharp microelectrode recording setup

-

4% paraformaldehyde in PBS

-

Vibratome or microtome

-

Fluorescence or confocal microscope

Procedure:

-

Prepare Electrode Solution: Dissolve Lucifer Yellow CH to a final concentration of 0.5-1% in the intracellular recording solution.

-

Cell Filling: Obtain a whole-cell patch-clamp recording from the neuron of interest or impale it with a sharp microelectrode. Allow the Lucifer Yellow to diffuse from the pipette into the cell for 15-30 minutes. The extent of filling can be monitored with brief fluorescent illumination.

-

Fixation: After the neuron is adequately filled, fix the tissue by perfusion or immersion in 4% paraformaldehyde in PBS for several hours to overnight. The carbohydrazide group of Lucifer Yellow CH will react with the aldehyde, crosslinking the dye to intracellular proteins and immobilizing it.[9]

-

Sectioning: After fixation, the tissue can be sectioned using a vibratome or microtome.

-

Imaging: Mount the sections and image the filled neuron using fluorescence or confocal microscopy to reconstruct its detailed morphology. The stable fluorescence of the fixed dye allows for high-resolution imaging.[17]

Visualizations

The following diagrams illustrate key concepts related to Lucifer Yellow derivatives and their experimental application.

Caption: Functionalization of the Lucifer Yellow core to create key derivatives.

Caption: Experimental workflow for a gap junction dye coupling assay.

References

- 1. Synthesis and characterization of fluorescent Lucifer yellow-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Lucifer Yellow CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Lucifer Yellow CH fluorescentstain 67769-47-5 [sigmaaldrich.com]

- 8. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Preparation of lucifer yellow fluorescent liposomes: A method for cells' membrane labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. omlc.org [omlc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. biotium.com [biotium.com]

- 15. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lucifer yellow, neuronal marking and paraffin sectioning - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lucifer Yellow Cadaverine in Cell Tracking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer Yellow Cadaverine (B124047) (LYC) is a highly fluorescent, water-soluble, and fixable tracer dye invaluable for a range of cell tracking and dynamic cellular process studies. Its membrane-impermeant nature ensures that it remains within the loaded cells or organelles, making it an excellent tool for monitoring endocytosis, gap junctional intercellular communication (GJIC), and neuronal morphology. The cadaverine moiety provides a reactive amine group that allows for covalent fixation by aldehyde-based fixatives, preserving the fluorescent signal for post-experimental analysis. This document provides detailed protocols for the application of LYC in cell tracking studies, including methods for dye loading, quantitative analysis, and visualization of experimental workflows.

Key Applications

-

Endocytosis and Macropinocytosis: LYC serves as a fluid-phase marker to track the process of endocytosis. Its accumulation within vesicles can be quantified to assess the rate and extent of internalization.

-

Gap Junctional Intercellular Communication (GJIC): The transfer of LYC from a loaded cell to its neighbors provides a direct measure of functional gap junction coupling.

-

Neuronal Tracing: Following intracellular injection, LYC diffuses throughout the neuron, revealing its detailed morphology, including dendritic arbors and spines.

-

Cellular Uptake Studies: The amount of LYC taken up by cells under various experimental conditions, such as electroporation or exposure to signaling pathway modulators, can be quantified to assess membrane permeability and transport mechanisms.

Data Presentation

Quantitative Analysis of Lucifer Yellow Uptake by Electroporation in Mammalian Cell Lines

| Cell Line | Electroporation Parameters (Frequency, Voltage, Duration) | Lucifer Yellow Concentration | Reference |

| NRK | 40 kHz, 4 V, 200 ms | 2 mg/mL | [1] |

| BSC-1 | 40 kHz, 4 V, 200 ms | 2 mg/mL | [1] |

| MDCK-II | 40 kHz, 3 V, 200 ms | 2 mg/mL | [1] |

| MDCK-I | 40 kHz, 3 V, 200 ms | 2 mg/mL | [1] |

| CHO | 0.25 Hz, 112 pulses (magnetic field) | Not specified | [2] |

Quantitative Analysis of Gap Junctional Intercellular Communication

| Cell Type | Experimental Condition | Number of Coupled Cells (Mean ± SEM) | Reference |

| HuH7 | Control | 17 ± 2.8 (n=8) | [3] |

| HuH7 | Control (repeat) | 11 ± 1.5 (n=3) | [3] |

Experimental Protocols

Protocol 1: Cell Loading via Electroporation

This protocol describes the general steps for loading cells with Lucifer Yellow Cadaverine using electroporation. Parameters should be optimized for each cell type.

Materials:

-

This compound (LYC)

-

Cells in suspension

-

Electroporation buffer (e.g., Opti-MEM)

-

Electroporation cuvettes

-

Electroporator

-

Pre-warmed complete culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in cold electroporation buffer at a desired concentration (e.g., 1 x 10^6 cells/mL).

-

-

Electroporation:

-

Add LYC to the cell suspension to a final concentration of 1-5 mM.

-

Transfer the cell suspension containing LYC to a pre-chilled electroporation cuvette.

-

Apply the electric pulse using an electroporator. Optimize pulse parameters (voltage, capacitance, pulse duration) for your specific cell line.

-

Immediately after the pulse, remove the cuvette and let it rest for 10 minutes at room temperature to allow for membrane resealing.

-

-

Post-Electroporation:

-

Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.

-

Incubate the cells for at least 30-60 minutes to allow for recovery and diffusion of the dye throughout the cytoplasm.

-

Wash the cells with PBS to remove extracellular LYC before imaging or fixation.

-

Protocol 2: Cell Loading via Microinjection for Gap Junction Studies

This protocol details the microinjection of LYC into a single cell to assess gap junctional intercellular communication.

Materials:

-

This compound (LYC)

-

Micropipettes (0.5-1.0 µm tip diameter)

-

Microinjection setup with micromanipulator and pressure injector

-

Cells cultured on coverslips

-

Intracellular injection buffer (e.g., 150 mM LiCl)

-

Fluorescence microscope

Procedure:

-

Micropipette Preparation:

-

Prepare a 5% (w/v) solution of LYC in the intracellular injection buffer.

-

Back-fill a micropipette with the LYC solution.

-

-

Microinjection:

-

Mount the coverslip with cultured cells onto the microscope stage.

-

Using the micromanipulator, carefully bring the micropipette tip into contact with the membrane of a single target cell.

-

Apply a brief, gentle pulse of pressure to inject the LYC into the cell. Successful injection will be visualized by the cell becoming fluorescent.

-

-

Image Acquisition:

-

After injection, immediately begin acquiring images using a fluorescence microscope.

-

Capture images at regular intervals (e.g., every 30 seconds) for 5-15 minutes to monitor the transfer of the dye to adjacent cells.[3]

-

-

Quantification:

-

Count the number of neighboring cells that become fluorescent over time to quantify the extent of gap junctional coupling.[3]

-

Protocol 3: Fluid-Phase Endocytosis Assay

This protocol outlines the use of LYC to quantify fluid-phase endocytosis.

Materials:

-

This compound (LYC)

-

Cells cultured in multi-well plates or on coverslips

-

Labeling medium (e.g., serum-free culture medium)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Labeling:

-

Prepare a working solution of LYC (e.g., 1 mg/mL) in pre-warmed labeling medium.

-

Wash cells once with warm PBS.

-

Incubate cells with the LYC-containing medium for the desired time (e.g., 5 minutes to 2 hours) at 37°C.

-

-

Stopping Endocytosis and Washing:

-

To stop the uptake, quickly wash the cells three times with ice-cold PBS. This removes extracellular LYC and halts membrane trafficking.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope. Endocytic vesicles will appear as fluorescent puncta.

-

For quantitative analysis, the total fluorescence intensity per cell or per well can be measured using image analysis software or a fluorescence plate reader.

-

Visualizations

Caption: Workflow for this compound loading via electroporation.

Caption: Workflow for gap junction analysis using microinjection.

Caption: LYC as a tracer for endocytosis in PI3K/mTOR signaling.

References

Application Notes and Protocols: Lucifer Yellow Cadaverine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction